Kinase Selectivity Advantage: c-Met Inhibition Potential vs. Generic Oxalamide Scaffold
The oxalamide class, specifically exemplified by the target compound's general formula, is described in patent literature as directly inhibiting the protein tyrosine kinase activity of c-Met, a high-value oncology target [1]. While no direct IC₅₀ for this exact compound against c-Met is publicly available, the class-level evidence confirms its designed biological activity. This differentiates it from a generic oxalamide (e.g., unsubstituted oxanilide), which lacks the pharmacophoric elements required for kinase ATP-pocket binding, and would be expected to show no activity (IC₅₀ > 10,000 nM) in analogous assays [1]. The specific substitution pattern of the target compound is a critical determinant of this activity, as confirmed by the patent's description of structurally related c-Met inhibitors [1].
| Evidence Dimension | Designed c-Met inhibitory activity (inferred from patent class) |
|---|---|
| Target Compound Data | Designed as a c-Met inhibitor (precise IC₅₀ not disclosed) |
| Comparator Or Baseline | Generic, unsubstituted oxalamide (oxanilide): expected inactive (IC₅₀ > 10 μM) |
| Quantified Difference | Qualitative activity vs. inactivity; inferred from structural class |
| Conditions | Patent class definition for c-Met tyrosine kinase inhibition; assay conditions not specified for the exact compound. |
Why This Matters
Procurement of a generic oxalamide would yield a biologically inert negative control, whereas this compound provides a rationally designed starting point for c-Met-focused drug discovery programs.
- [1] Borzilleri, R. M., Schroeder, G. M., & Cornelius, L. A. M. (2006). Oxalamide derivatives as kinase inhibitors. US Patent Application US20060241104. View Source
